N'-benzoyl-3-bromobenzohydrazide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
73713-56-1 |
|---|---|
Molecular Formula |
C14H11BrN2O2 |
Molecular Weight |
319.15 g/mol |
IUPAC Name |
N'-benzoyl-3-bromobenzohydrazide |
InChI |
InChI=1S/C14H11BrN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |
InChI Key |
PUNMNEKYOYAYSP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Br |
Other CAS No. |
73713-56-1 |
Origin of Product |
United States |
Synthetic Methodologies for N Benzoyl 3 Bromobenzohydrazide and Analogues
Direct Synthesis Approaches to N'-Benzoyl-3-bromobenzohydrazide
The most straightforward methods for constructing the this compound scaffold involve the direct coupling of its two key fragments. These approaches are valued for their efficiency and are commonly employed in laboratory-scale synthesis.
Acylation Reactions of Hydrazides
The primary and most widely used method for synthesizing this compound is the N-acylation of 3-bromobenzohydrazide. This reaction, a classic example of nucleophilic acyl substitution, involves treating the hydrazide with a suitable benzoylating agent.
The general reaction scheme involves the nucleophilic attack of the terminal nitrogen atom of 3-bromobenzohydrazide on the electrophilic carbonyl carbon of a benzoyl derivative. Benzoyl chloride is the most common acylating agent due to its high reactivity. The reaction is typically performed in a suitable solvent, such as tetrahydrofuran, at controlled temperatures, often starting at 0 °C and gradually warming to room temperature. mdpi.com A base, like sodium hydroxide (B78521) or pyridine, is added to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.com
The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Upon completion, the product is typically isolated by concentrating the reaction mixture and precipitating the diacylhydrazine derivative by adding a saturated sodium bicarbonate solution. mdpi.com
Table 1: Representative Conditions for Acylation of Hydrazides
| Hydrazide Precursor | Acylating Agent | Base | Solvent | Typical Reaction Time | Reference |
|---|---|---|---|---|---|
| 3-Acylaminobenzoyl hydrazines | Substituted Acyl Chlorides | NaOH | Tetrahydrofuran (THF) | 15 hours | mdpi.com |
| Substituted Benzoic Acid Hydrazide | Substituted Benzoyl Chloride | 10% NaOH | Water/Ethanol (B145695) | 1-2 hours | nih.gov |
Condensation Routes and Modifications
While the direct acylation of hydrazides is most common for diacylhydrazine synthesis, condensation reactions are fundamental in the broader chemistry of hydrazide derivatives, particularly for forming acylhydrazones. These reactions involve the condensation of a hydrazide with an aldehyde or ketone. For instance, various substituted benzohydrazides can be refluxed with aldehydes (like 3,5-dimethoxy-4-hydroxybenzaldehyde) in a solvent such as acetonitrile (B52724) for several hours to yield the corresponding N'-benzylidenebenzohydrazide. nih.govtubitak.gov.tr
Although this route does not directly yield this compound, modifications of this principle or related multi-component reactions represent alternative strategies for creating complex hydrazide structures.
Precursor Synthesis and Functional Group Introduction
The successful synthesis of the target molecule is critically dependent on the availability and purity of its precursors. The two primary building blocks are 3-bromobenzohydrazide and an activated benzoyl derivative, typically benzoyl chloride.
Preparation of 3-Bromobenzohydrazide
3-Bromobenzohydrazide is not commonly available commercially and must be synthesized. The standard method for its preparation is the hydrazinolysis of an appropriate ester of 3-bromobenzoic acid, such as methyl or ethyl 3-bromobenzoate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine (B178648) hydrate, often using ethanol as a solvent. mdpi.com The reaction mixture is then cooled, and the resulting solid hydrazide is isolated by filtration and washed with water. mdpi.com
The necessary precursor, 3-bromobenzoic acid, can be synthesized via several routes. A common laboratory method involves the oxidation of 3-bromotoluene (B146084) using a strong oxidizing agent like potassium permanganate. chemicalbook.com Another approach is the direct electrophilic bromination of benzoic acid. prepchem.com This reaction, however, requires careful control as the carboxylic acid group is a meta-directing deactivator.
Synthesis of Substituted Benzoyl Chlorides and Related Acylating Agents
Benzoyl chloride and its substituted analogues are key acylating agents. They are considered activated derivatives of the corresponding carboxylic acids. google.com The most prevalent laboratory method for converting benzoic acid to benzoyl chloride is treatment with a chlorinating agent. wikipedia.org Thionyl chloride (SOCl₂) is a preferred reagent because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. vaia.comvaia.com Other effective reagents include phosphorus pentachloride (PCl₅) and oxalyl chloride. prepchem.com
Industrially, benzoyl chloride can be produced from the partial hydrolysis of benzotrichloride (B165768) or the chlorination of benzaldehyde. google.comwikipedia.org These methods are also applicable for producing a wide range of substituted benzoyl chlorides, which are crucial for synthesizing analogues of the target compound. google.com
Table 2: Common Reagents for Benzoyl Chloride Synthesis from Benzoic Acid
| Reagent | Formula | Key Advantage | Reference |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Gaseous byproducts (SO₂, HCl) simplify purification. | vaia.comvaia.com |
| Phosphorus Pentachloride | PCl₅ | Highly effective and reactive. | prepchem.com |
| Oxalyl Chloride | (COCl)₂ | Effective under mild conditions. | wikipedia.orgprepchem.com |
Modern Synthetic Techniques and Catalysis
While traditional methods are robust, modern organic synthesis continually seeks to improve efficiency, selectivity, and environmental compatibility through catalysis. In the context of diacylhydrazine synthesis, catalytic methods can offer milder reaction conditions and improved yields. For instance, the synthesis of diacylhydrazine derivatives containing a pyrazole (B372694) scaffold has been reported, highlighting the modularity of these synthetic routes for creating complex, biologically active molecules. nih.gov
The use of transition-metal catalysts is a cornerstone of modern synthesis. While not always directly applied to simple diacylhydrazine formation, related catalytic reactions for C-N bond formation are well-established. Furthermore, advancements in catalysis using metalloporphyrins for carbene-transfer reactions and other transformations showcase the potential for novel synthetic pathways. nih.gov These catalytic systems, often employing iron or cobalt, are efficient for various reactions, including cyclopropanation and C-H functionalization, demonstrating the broad utility of catalysis in creating complex molecular architectures from simple precursors. nih.govresearchgate.net The principles from these advanced catalytic methods could potentially be adapted to develop novel, highly efficient syntheses for this compound and its analogues.
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, and its application to the synthesis of benzohydrazide (B10538) derivatives has demonstrated significant advantages over conventional heating methods. hilarispublisher.com This approach utilizes microwave irradiation to directly and efficiently heat the reaction mixture, leading to a substantial reduction in reaction times, often from hours to mere minutes. nih.gov Moreover, this method frequently results in higher product yields and improved purity, minimizing the formation of byproducts. hilarispublisher.com The energy efficiency and the potential to conduct reactions under solvent-free conditions align with the principles of green chemistry, making it an environmentally benign alternative. fip.orgresearchgate.net
In a typical microwave-assisted synthesis of a benzohydrazide analogue, a substituted benzoic acid hydrazide is reacted with an appropriate aldehyde or acid chloride. For instance, the synthesis of N'-benzylidene-2-hydroxybenzohydrazide derivatives has been successfully achieved with high yields under microwave irradiation. fip.orgfip.org While specific data for this compound is not extensively detailed in the provided search results, the general principles and observed efficiencies for analogous compounds are directly applicable. The reaction conditions for the synthesis of similar hydrazide derivatives are summarized in the table below, illustrating the enhanced efficiency of the microwave-assisted approach.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Hydrazide Derivatives
| Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield (%) - Microwave | Reference |
|---|---|---|---|---|
| Fenamic Acid Hydrazides | 13.5-30 hours (two steps) | 4-12 minutes (one step) | 82-96 | nih.gov |
| N'-benzylidene-2-hydroxybenzohydrazides | Not specified | 8-10 minutes | 62-80 | researchgate.net |
| 2-hydroxybenzohydrazide derivatives | Not specified | 2-8 minutes | 68-81 | fip.orgfip.org |
Transition Metal-Catalyzed C-N Bond Formation in Hydrazide Synthesis
The formation of the C-N bond is a critical step in the synthesis of hydrazides. Transition-metal catalysis has provided a versatile and efficient platform for forging this bond, often with high atom economy and under milder conditions than traditional methods. nih.gov Rhodium and Iridium complexes, in particular, have been instrumental in the direct C-H amination of arenes, which represents a highly efficient route to C-N bond formation. nih.gov This approach circumvents the need for pre-functionalized starting materials, such as aryl halides, thereby reducing the number of synthetic steps and the generation of stoichiometric waste products. researchgate.net
In the context of hydrazide synthesis, a transition-metal-catalyzed approach could involve the coupling of a substituted hydrazine with a benzoic acid derivative. The catalytic cycle typically involves the chelation-assisted metallacycle formation via C-H bond activation, followed by C-N bond formation through a metal-nitrenoid intermediate, and subsequent product release. nih.gov The use of organic azides as a nitrogen source in these reactions is particularly noteworthy as it is an environmentally benign process, with dinitrogen being the only byproduct. nih.govresearchgate.net While direct examples for this compound are not explicitly detailed, the principles of transition-metal-catalyzed C-N bond formation are broadly applicable to its synthesis.
Table 2: Key Features of Transition Metal-Catalyzed C-N Bond Formation
| Catalyst System | Key Feature | Advantage | Reference |
|---|---|---|---|
| Rhodium(III) complexes | Direct C-H amination with various azides | High atom economy, use of unfunctionalized starting materials | nih.gov |
| Iridium(III) complexes | C-H amidation of arenes under mild conditions | Milder reaction conditions, broad substrate scope | nih.gov |
| Nickel catalysts | Decarboxylative carboamination | Utilization of readily available starting materials | rsc.org |
Molecular Structure and Conformational Analysis of N Benzoyl 3 Bromobenzohydrazide Systems
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of hydrazide derivatives. In ¹H NMR spectra of N'-benzoyl-3-bromobenzohydrazide, distinct signals are expected for the aromatic protons on both the benzoyl and 3-bromobenzoyl rings, as well as exchangeable signals for the N-H protons of the hydrazide linkage. The chemical shifts and coupling patterns of the aromatic protons provide confirmation of the substitution pattern on the phenyl rings.
¹³C NMR spectroscopy complements the proton data by identifying all unique carbon environments. Key signals include those for the two distinct carbonyl (C=O) carbons of the hydrazide moiety, which typically appear in the range of 160-170 ppm. fupress.net The carbons of the aromatic rings also provide a characteristic fingerprint. In some cases, particularly in solvents like DMSO-d₆, a duplication of signals in both ¹H and ¹³C NMR spectra may be observed, which indicates the presence of multiple conformational isomers (conformers) in solution at room temperature. mdpi.com
Table 1: Predicted NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | N/A | ~163-169 |
| Aromatic (C-H) | ~7.30-8.20 | ~120-140 |
| Amide (N-H) | ~10.0-11.0 (exchangeable) | N/A |
Note: Predicted values are based on typical shifts for benzohydrazide (B10538) derivatives and related structures. fupress.netrsc.orgrsc.org
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the molecule. The spectra of benzohydrazide derivatives are characterized by specific absorption bands that confirm the presence of the hydrazide linkage.
A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is typically observed in the region of 1630–1680 cm⁻¹. The N-H stretching vibrations of the amide groups usually appear as one or more bands in the 3200–3450 cm⁻¹ range. Other characteristic bands include C=C stretching for the aromatic rings and the C-N stretching of the amide linkage. Raman spectroscopy provides complementary information, particularly for the non-polar bonds and the skeletal framework of the molecule. researchgate.netresearchgate.net Theoretical density functional theory (DFT) calculations are often employed to aid in the precise assignment of vibrational modes. researchgate.net
Table 2: Characteristic Vibrational Frequencies for Benzohydrazide Structures
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3200-3450 |
| C-H (aromatic) | Stretching | 3000-3100 |
| C=O (amide) | Stretching | 1630-1680 |
| C=C (aromatic) | Stretching | 1450-1600 |
Source: Data compiled from studies on benzohydrazide and N-acylhydrazone derivatives. researchgate.net
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through analysis of its fragmentation patterns. The technique confirms the elemental composition of the molecule by providing a high-resolution mass of the molecular ion. For this compound (C₁₄H₁₁BrN₂O₂), the expected monoisotopic mass is approximately 317.9998 Da. uni.lu The presence of the bromine atom is readily identified by a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br). researchgate.net
Under electron ionization or other fragmentation techniques, the molecule breaks apart in a predictable manner. Common fragmentation pathways for hydrazides include cleavage of the N-N bond and the amide C-N bonds. This would lead to the formation of characteristic fragment ions, such as the benzoyl cation (m/z 105) and the 3-bromobenzoyl cation (m/z 183/185).
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Formula | Predicted m/z |
|---|---|---|
| [M]⁺ | [C₁₄H₁₁BrN₂O₂]⁺ | 318/320 |
| [C₇H₅O]⁺ | Benzoyl cation | 105 |
| [C₇H₄BrO]⁺ | 3-Bromobenzoyl cation | 183/185 |
| [C₇H₄BrN₂O]⁺ | [M - C₇H₅O]⁺ | 213/215 |
Note: m/z values correspond to the most abundant isotopes. The presence of bromine results in an M/M+2 isotopic pattern.
Tautomeric Equilibria in Hydrazide and Hydrazone Frameworks
Tautomerism is a fundamental concept in organic chemistry describing the dynamic equilibrium between two or more interconvertible structural isomers. In the context of hydrazide and hydrazone frameworks, such as that in this compound, keto-enol tautomerism is a key consideration.
Keto-Enol Tautomerism and Its Structural Implications
The this compound molecule possesses the potential to exist in both a keto (amide) form and an enol (imidol) form. This equilibrium involves the migration of a proton and the shifting of double bonds.
Enol Form (Imidol): This tautomer is formed by the migration of a proton from a nitrogen atom to the carbonyl oxygen, resulting in a hydroxyl group (O-H) and a carbon-nitrogen double bond (C=N). The formation of the enol tautomer introduces a C=N double bond, which can lead to geometric isomerism (E/Z). The stability of the enol form can be influenced by factors such as intramolecular hydrogen bonding and the electronic effects of substituents on the aromatic rings.
The equilibrium between these two forms is dynamic and influenced by several factors including the solvent, temperature, and the electronic nature of substituents. For instance, polar solvents may favor one tautomer over the other through differential solvation.
Experimental Evidence for Tautomeric Forms
While no direct experimental data for this compound is available, the existence of tautomeric forms in related compounds is well-documented through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria. In principle, distinct signals for the protons and carbons of both the keto and enol forms would be observable if both are present in significant concentrations. For example, the chemical shift of the carbon atom in the C=O group (keto form) would differ significantly from the C-OH carbon in the enol form. Variable temperature NMR studies can also provide insights into the dynamics of the equilibrium.
Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of different functional groups characteristic of each tautomer. The keto form would exhibit a strong absorption band for the C=O stretching vibration, typically in the range of 1650-1700 cm⁻¹. The enol form would be characterized by the appearance of an O-H stretching band (around 3200-3600 cm⁻¹) and a C=N stretching band.
X-ray Crystallography: In the solid state, X-ray crystallography provides unambiguous evidence for the existence of a particular tautomer. Studies on similar benzohydrazide derivatives often show the keto form to be prevalent in the crystal lattice, stabilized by intermolecular hydrogen bonding.
Without specific studies on this compound, any discussion of its tautomeric equilibrium remains speculative and based on the established behavior of analogous compounds. Further experimental and computational research is necessary to elucidate the specific structural and tautomeric properties of this molecule.
Reactivity and Mechanistic Investigations of N Benzoyl 3 Bromobenzohydrazide
Reactions Involving the Hydrazide Moiety
The hydrazide functional group, -C(O)NHNHC(O)-, is a critical site for various chemical reactions, including nucleophilic attacks, condensations, and cyclizations.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution is a fundamental reaction class for carboxylic acid derivatives, including hydrazides. masterorganicchemistry.comopenstax.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, a leaving group is expelled, resulting in a net substitution. openstax.org In N'-benzoyl-3-bromobenzohydrazide, both carbonyl carbons are susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com The first step, which is typically rate-limiting, is the addition of the nucleophile to the carbonyl carbon. openstax.org The subsequent elimination of the leaving group restores the carbonyl double bond. The reactivity of the carbonyl group is influenced by both steric and electronic factors. openstax.org While specific studies on this compound are not extensively documented, the principles of nucleophilic acyl substitution provide a framework for predicting its behavior with various nucleophiles. For instance, hydrolysis under basic conditions would proceed through the attack of a hydroxide (B78521) ion, leading to the corresponding carboxylates after an acid workup. masterorganicchemistry.com
Table 1: Examples of Nucleophilic Acyl Substitution Reactions on Hydrazides
| Nucleophile | Product Type | General Reaction Conditions |
| H₂O / OH⁻ | Carboxylic Acids | Basic or acidic hydrolysis |
| R'OH / R'O⁻ | Esters | Acid or base catalysis |
| R'NH₂ | Amides | Heating |
This table presents generalized reactivity patterns for hydrazides based on established chemical principles.
Condensation Reactions with Carbonyl Compounds to Form Hydrazones
This compound can undergo condensation reactions with aldehydes and ketones to form N-acylhydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. researchgate.netmdpi.com These reactions are typically catalyzed by a small amount of acid. mdpi.com
The resulting hydrazones are characterized by the presence of a C=N-NH-C=O scaffold. nih.govnih.gov The formation of the hydrazone is confirmed by spectroscopic methods. For instance, in ¹H NMR spectroscopy, the disappearance of the -NH₂ protons of the hydrazide and the appearance of a new -NH proton signal at a downfield chemical shift, along with a signal for the azomethine proton (-CH=N), are indicative of hydrazone formation. nih.gov In ¹³C NMR spectra, the resonance of the azomethine carbon (C=N) is a key indicator of product formation. nih.gov
Table 2: General Condensation Reaction of Hydrazides with Carbonyl Compounds
| Reactant 1 | Reactant 2 | Product | Catalyst |
| This compound | Aldehyde (R-CHO) | N'-(Alkylidene/Arylidene)-3-bromobenzohydrazide | Acid (e.g., Acetic Acid) |
| This compound | Ketone (R₂C=O) | N'-(Alkylidene/Arylidene)-3-bromobenzohydrazide | Acid (e.g., Acetic Acid) |
This table illustrates the expected products from the condensation of this compound with generic aldehydes and ketones.
Cyclization Reactions to Form Heterocyclic Compounds (e.g., 1,3,4-Thiadiazoles)
The hydrazide moiety serves as a key precursor for the synthesis of various five-membered heterocyclic compounds. A notable example is the formation of 1,3,4-thiadiazoles. One common synthetic route involves the reaction of the hydrazide with a source of sulfur, often in the presence of an acid catalyst. For instance, reacting an acid hydrazide with thiosemicarbazide (B42300) can lead to the formation of a thiosemicarbazide intermediate, which can then be cyclized. nih.govjocpr.com
Another method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, followed by cyclization. Alternatively, acid-catalyzed cyclization of acylthiosemicarbazides is a well-established method for synthesizing 2-amino-1,3,4-thiadiazoles. chemmethod.com The synthesis of 1,3,4-thiadiazoles from hydrazides can also be achieved by reacting them with ammonium (B1175870) thiocyanate (B1210189) to form a thiosemicarbazide intermediate, which is then cyclized using a strong acid like sulfuric acid. chemmethod.com The resulting 1,3,4-thiadiazole (B1197879) ring is a significant pharmacophore found in many biologically active compounds. jocpr.comnih.gov
Reactivity of the Bromo-Substituted Phenyl Ring
The bromine atom on the phenyl ring of this compound is a versatile handle for introducing molecular diversity through various transition metal-catalyzed cross-coupling reactions and metalation strategies.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
The bromo-substituted phenyl ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
The Suzuki-Miyaura coupling reaction involves the coupling of an aryl halide, such as the bromo-substituted ring of this compound, with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govnih.govresearchgate.net This reaction is widely used to form biaryl compounds. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction would allow for the substitution of the bromine atom in this compound with a variety of primary or secondary amines. libretexts.org The mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org The choice of ligand for the palladium catalyst is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed. nih.govwikipedia.org
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type | Typical Catalyst System |
| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Biaryl derivative | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) |
| Buchwald-Hartwig | Amine (R₂NH) | N-Aryl derivative | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) |
| Sonogashira | Terminal alkyne (RC≡CH) | Arylalkyne derivative | Pd catalyst, Cu(I) co-catalyst, Base |
| Heck | Alkene | Arylated alkene | Pd catalyst, Base |
This table outlines potential applications of palladium-catalyzed cross-coupling reactions on the bromo-substituted phenyl ring of this compound.
Directed Metalation Strategies
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. organic-chemistry.orgwikipedia.org This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org
In this compound, the hydrazide moiety itself, particularly the carbonyl oxygen and the amide nitrogen, could potentially act as a directing group. The coordination of an alkyllithium reagent (e.g., n-butyllithium) to one of these heteroatoms could direct the deprotonation to the C2 or C4 position of the 3-bromophenyl ring. The resulting aryllithium intermediate can then be trapped with various electrophiles to introduce a wide range of substituents with high regioselectivity. The amide functionality is known to be a potent directing group in DoM. organic-chemistry.org While the bromine atom is at the 3-position, the possibility of metal-halogen exchange also exists, which could lead to lithiation at the C3 position. The ultimate outcome would depend on the specific reaction conditions, including the choice of organolithium reagent and temperature.
Electrophilic Aromatic Substitution Patterns
The reactivity of this compound in electrophilic aromatic substitution (EAS) is governed by the electronic effects of the substituents on its two aromatic rings. The mechanism of EAS is a two-step process initiated by the attack of an electrophile on the π-electron system of the aromatic ring to form a resonance-stabilized carbocation, known as an arenium ion. libretexts.orgmsu.edu The subsequent loss of a proton from the arenium ion restores the aromaticity, yielding the substituted product. libretexts.org The rate and regioselectivity of this reaction are dictated by the nature of the groups already present on the benzene (B151609) ring. uci.edu
Analysis of the 3-Bromobenzoyl Ring: This ring is substituted with a bromine atom at the meta-position relative to the acylhydrazide group and the deactivating acylhydrazide group itself.
Bromine (–Br): This substituent is deactivating due to its electron-withdrawing inductive effect (–I), which lowers the electron density of the ring and slows the rate of substitution. uci.edu However, through its electron-donating resonance effect (+R), it directs incoming electrophiles to the ortho and para positions. Given its position at C3, it directs substitution towards C2, C4, and C6.
Acylhydrazide Group (–C(=O)NHNH-R): The carbonyl moiety is a strong electron-withdrawing group, making it a powerful deactivator and a meta-director. uci.edu It directs incoming electrophiles to C5.
The combined influence of these two groups makes the 3-bromobenzoyl ring significantly deactivated towards electrophilic attack. Substitution, if it occurs, would be slow and the regiochemical outcome would depend on the specific reaction conditions, with potential for a mixture of products directed to positions 2, 4, 6, and 5.
Analysis of the Benzoyl Ring: This ring is attached to the terminal nitrogen of the hydrazide linkage (–NH–C(=O)–Ph). The directing influence of the –NH–N=C(OH)–Ph group (in the enol form) or –NH–NH–C(=O)–Ph (in the keto form) is more complex. The nitrogen atom adjacent to the ring can donate its lone pair of electrons, acting as an activating, ortho, para-directing group. However, this effect is tempered by the electron-withdrawing nature of the adjacent acyl group. Generally, N-acyl groups are ortho, para-directing but deactivating. Therefore, electrophilic substitution on the N'-benzoyl ring is expected to be directed to the ortho and para positions, though the reaction may be slower than on unsubstituted benzene.
Oxidative Transformations and Rearrangement Reactions
Hypervalent Iodine(III)-Mediated Oxidations of Hydrazone Derivatives
Hydrazone derivatives of this compound, formed by condensation with aldehydes or ketones, are susceptible to oxidation by hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA or PhI(OAc)₂) and iodobenzene (B50100) diacetate (IBD). researchgate.netnih.gov These reactions are efficient methods for synthesizing various nitrogen-containing heterocycles under mild, metal-free conditions. researchgate.net The hypervalent iodine reagent acts as an effective oxidant, initiating cyclization reactions. nih.govbeilstein-journals.org
A common pathway involves the oxidation of the hydrazone to a nitrilimine intermediate. This highly reactive species can then undergo a 1,5-dipolar cycloaddition reaction. For instance, the oxidation of a hydrazone derivative of this compound with PIDA could lead to an intramolecular cyclization, where the nitrilimine attacks one of the aromatic rings to form a fused triazole system. researchgate.net The reaction is believed to proceed through a hypervalent iodine intermediate which, upon reductive elimination of iodobenzene, generates the reactive nitrilimine. researchgate.net
Plausible Mechanistic Steps:
Reaction of the hydrazone with the iodine(III) reagent (e.g., PIDA) to form an N-iodo intermediate.
Elimination of acetic acid and iodobenzene leads to the formation of a nitrilimine.
A subsequent intramolecular 1,5-electrocyclization results in the formation of a fused heterocyclic product. researchgate.net
This methodology has been successfully employed to create fused 1,2,3-triazoloheterocycles from the hydrazones of various nitrogen heterocyclic ketones and aldehydes. researchgate.net
Intramolecular Rearrangements in Diarylhydrazines (e.g., Benzidine (B372746) Rearrangement and Analogues)
The benzidine rearrangement is a classic acid-catalyzed intramolecular rearrangement of 1,2-diarylhydrazines to produce various diaminobiphenyls and other isomers. This compound itself is not a diarylhydrazine and would not undergo this rearrangement directly. However, a hypothetical derivative, such as 1-benzoyl-2-(3-bromobenzoyl)hydrazine reduced to its corresponding 1,2-diarylhydrazine, could be a substrate for such a reaction.
Under strong acidic conditions, this hypothetical 1-(benzyl)-2-(3-bromobenzyl)hydrazine would be protonated, leading to a concerted beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement. The primary products expected from the rearrangement of an unsymmetrically substituted diarylhydrazine are benzidines (4,4'-diamino derivatives), diphenylines (2,4'-diamino derivatives), and semidines (2-amino- and 4-aminodiphenylamines). The precise product distribution is sensitive to the electronic nature and position of the substituents on the aromatic rings. The presence of the electron-withdrawing bromine atom on one of the rings would influence the regiochemical outcome of the C-C bond formation.
Coordination Chemistry and Complex Formation
N,O-Donor Ligand Properties of Hydrazone Schiff Bases
Hydrazone Schiff bases derived from this compound are versatile polydentate ligands. nih.gov These compounds are synthesized via the condensation of the hydrazide with a suitable aldehyde or ketone. researchgate.net A key feature of these aroylhydrazones is their ability to exist in keto-enol tautomeric forms in solution. nanobioletters.com In the solid state, they typically exist in the keto form, but upon dissolution and in the presence of metal ions, they can tautomerize to the enol form.
Keto Form: R-C(=O)-NH-N=CH-R' Enol Form: R-C(OH)=N-N=CH-R'
Coordination with metal ions usually occurs after deprotonation of the enolic hydroxyl group. nih.gov This creates a monoanionic ligand that coordinates to the metal center through the enolic oxygen and the azomethine nitrogen atom (–C=N–). nanobioletters.comnih.gov This establishes a bidentate N,O-donor system, which is a common coordination mode for this class of ligands. nih.gov If the aldehyde or ketone precursor contains an additional donor atom (e.g., a pyridyl nitrogen), the resulting hydrazone can act as a tridentate N,N,O-donor ligand. nanobioletters.com The presence of the 3-bromo substituent can subtly influence the electronic properties and, consequently, the donor strength of the ligand.
Chelation Behavior with Transition Metal Ions
The N,O-donor sites in hydrazone derivatives of this compound allow for effective chelation with a variety of transition metal ions, including Cu(II), Ni(II), Co(II), Zn(II), and Cd(II). nanobioletters.comnih.gov The formation of stable five- or six-membered chelate rings upon coordination is a primary driver for the stability of the resulting metal complexes. nih.gov
Spectroscopic studies are crucial in elucidating the coordination mode. In the infrared (IR) spectra of the complexes, the disappearance of the ν(N-H) band and the shift of the ν(C=O) band, coupled with the appearance of a new band for ν(C=N–N=C) (azinate), suggest coordination via the deprotonated enolic oxygen. A shift in the ν(C=N) (azomethine) band to lower frequencies indicates the involvement of the nitrogen atom in coordination. Furthermore, the appearance of new, weak bands in the far-IR region corresponding to ν(M–O) and ν(M–N) vibrations confirms the formation of the metal-ligand bonds. sciencepublishinggroup.com
Research on analogous ligands, such as 3-bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide, has shown the formation of complexes with different geometries. For example, Ni(II) and Cd(II) form octahedral complexes with a 1:2 metal-to-ligand ratio, [Ni(L)₂] and [Cd(L)₂], while Zn(II) can form both four-coordinate, [Zn(L)Cl], and six-coordinate, [Zn(L)₂], complexes. nanobioletters.com The specific geometry is influenced by the metal ion, its oxidation state, and the stoichiometry of the reaction.
Table 1: Chelation Behavior of Analogous 3-Bromobenzohydrazide-Derived Ligands with Transition Metals
| Ligand System | Metal Ion | M:L Ratio | Proposed Geometry | Reference |
|---|---|---|---|---|
| 3-Bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide | Ni(II) | 1:2 | Octahedral | nanobioletters.com |
| 3-Bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide | Zn(II) | 1:1 | Tetra-coordinate | nanobioletters.com |
| 3-Bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide | Zn(II) | 1:2 | Octahedral | nanobioletters.com |
| 3-Bromo-benzoic acid (phenyl-pyridin-2-yl-methylene)-hydrazide | Cd(II) | 1:2 | Octahedral | nanobioletters.com |
| 3-Benzoyl-1-[2-N-(substituted-2'-thienyl methylmethylene)] prop-2-ene-1-oic acid hydrazides | Cu(II) | - | Octahedral | nih.gov |
| 3-Benzoyl-1-[2-N-(substituted-2'-thienyl methylmethylene)] prop-2-ene-1-oic acid hydrazides | Ni(II) | - | Octahedral | nih.gov |
| 3-Benzoyl-1-[2-N-(substituted-2'-thienyl methylmethylene)] prop-2-ene-1-oic acid hydrazides | Co(II) | - | Octahedral | nih.gov |
Computational and Theoretical Studies on N Benzoyl 3 Bromobenzohydrazide
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) serves as a fundamental tool for investigating the electronic characteristics of N'-benzoyl-3-bromobenzohydrazide. By calculating the electron density, DFT methods can predict a wide range of molecular properties, offering insights into the molecule's behavior.
Frontier Molecular Orbitals (HOMO, LUMO) Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO is a significant parameter; a smaller gap suggests higher reactivity and lower stability.
For this compound, the presence of electron-withdrawing groups like the bromo-substituted phenyl ring and the benzoyl group influences the energy levels of these orbitals. Theoretical calculations on similar benzohydrazide (B10538) structures suggest that the HOMO is typically localized on the more electron-rich parts of the molecule, such as the phenyl rings, while the LUMO is often distributed over the carbonyl and imine groups of the hydrazide backbone. researchgate.netnih.gov A representative analysis of HOMO-LUMO energies for this compound, based on DFT calculations of related compounds, is presented below.
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -1.89 |
| Energy Gap (ΔE) | 4.56 |
Note: These values are hypothetical and serve as an illustration based on typical DFT calculations for similar molecules.
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This mapping is invaluable for predicting how the molecule will interact with other molecules, including biological receptors. nih.gov
In this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the oxygen and nitrogen atoms of the hydrazide linkage, indicating these as sites for electrophilic attack or hydrogen bonding. researchgate.netnih.gov Conversely, positive potential (blue) would be expected around the hydrogen atoms of the N-H group and the aromatic rings, particularly near the electron-withdrawing bromine atom. dtic.mil This distribution of electrostatic potential is critical for understanding its intermolecular interactions. nih.gov
Global and Local Reactivity Descriptors
Local reactivity descriptors, such as the Fukui function, pinpoint the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. For this compound, these calculations would likely identify the carbonyl carbons as susceptible to nucleophilic attack and the nitrogen and oxygen atoms as prone to electrophilic attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Value | Formula |
| Electronegativity (χ) | 4.17 eV | -(HOMO+LUMO)/2 |
| Chemical Hardness (η) | 2.28 eV | (LUMO-HOMO)/2 |
| Global Electrophilicity (ω) | 3.82 eV | χ² / (2η) |
Note: These values are hypothetical and calculated from the data in Table 1.
Prediction and Validation of Spectroscopic Data through Quantum Chemical Methods
Quantum chemical methods, particularly DFT, are extensively used to predict spectroscopic properties such as vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net These theoretical predictions can be compared with experimental data to confirm the molecular structure and understand its spectroscopic features in detail.
For this compound, theoretical calculations can predict the vibrational modes associated with specific functional groups, such as the C=O, N-H, and C-Br stretching frequencies. Similarly, the electronic transitions responsible for UV-Vis absorption can be calculated, providing insight into the electronic structure. researchgate.net While experimental data for this specific compound is not widely available, studies on similar molecules have shown a high degree of correlation between calculated and experimental spectra. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational stability and interactions with their environment, such as a solvent or a biological receptor. nih.gov An MD simulation of this compound would reveal the preferred three-dimensional structure and the flexibility of the molecule. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess conformational stability and the radius of gyration (Rg) to measure the molecule's compactness. nih.govnih.gov Such simulations are particularly useful for understanding how the molecule might bind to a protein target, a crucial aspect of drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies on Related Benzohydrazide Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jmaterenvironsci.com By analyzing a set of related molecules, QSAR models can predict the activity of new, unsynthesized compounds.
Numerous QSAR studies have been performed on benzohydrazide and related derivatives, investigating their potential as anticancer and antimicrobial agents. unair.ac.idnih.govmdpi.com These studies often use a variety of molecular descriptors, including electronic, topological, and physicochemical properties, to build predictive models.
For instance, a QSAR study on a series of 3/4-bromo-N'-(substituted benzylidene)benzohydrazides revealed that their antimicrobial activity was well-described by the total energy and certain topological indices. nih.gov Another study on benzylidene hydrazine (B178648) benzamides as anticancer agents found a strong correlation between activity and descriptors for solubility and molecular refractivity. unair.ac.id These findings suggest that the biological activity of this compound could be modulated by altering its electronic and steric properties. The development of a robust QSAR model for a series of this compound analogs could guide the synthesis of more potent therapeutic agents. nih.govphyschemres.org
In Silico Modeling for Structural Insights and Reaction Pathways
Computational modeling serves as a powerful lens to examine the intricacies of this compound at an atomic level. Techniques such as Density Functional Theory (DFT) and Molecular Electrostatic Potential (MEP) analysis are instrumental in building a comprehensive understanding of its structural and electronic properties.
Structural Insights from Computational Modeling
The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be meticulously calculated using methods like DFT. For a closely related compound, (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide, DFT calculations at the B3LYP/6–311G(d,p) level of theory have shown excellent agreement with experimental X-ray diffraction data. nih.gov This validates the use of computational methods for generating reliable structural information.
Table 1: Selected Optimized Geometric Parameters for a Benzohydrazide Analog
| Parameter | Bond Length (Å) - DFT | Bond Length (Å) - XRD |
| O1=C8 | 1.219 | 1.225 (6) |
| N1—N2 | 1.364 | 1.379 (5) |
| C8—N1 | - | 1.351 (6) |
| C9=N2 | - | 1.270 (6) |
Data adapted from a study on (E)-N′-(2-bromobenzylidene)-4-methylbenzohydrazide. nih.gov
These computational models also allow for the analysis of intramolecular interactions, such as hydrogen bonds, which play a crucial role in stabilizing the molecular structure.
Molecular Electrostatic Potential (MEP) Analysis
The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map visually represents the electrostatic potential on the electron density surface.
In molecules similar to this compound, the most negative regions (typically colored red or orange) are generally located around the electronegative oxygen and nitrogen atoms of the hydrazide group, indicating their susceptibility to electrophilic attack. Conversely, the most positive regions (colored blue) are often found around the hydrogen atoms of the N-H group, highlighting their potential to act as hydrogen bond donors. nih.gov For example, in a related benzohydrazide, the blue-colored positive region around the N-H group explains the formation of N—H⋯O hydrogen bonds observed in its crystal structure. nih.gov
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. Computational studies on related hydrazone derivatives have utilized HOMO-LUMO analysis to elucidate their electronic properties and reactivity. nih.gov
Theoretical Investigation of Reaction Pathways
Computational chemistry provides a framework to explore potential reaction mechanisms for the synthesis of this compound. A plausible synthetic route involves the condensation reaction between 3-bromobenzohydrazide and benzoyl chloride.
Theoretical studies on similar reactions, such as the hydrazinolysis of 2,3-dihydro-1,5-benzodiazepin-2-ones, demonstrate how computational methods can be used to elucidate reaction mechanisms. researchgate.net Such studies typically involve:
Locating Transition States: Identifying the high-energy transition state structures that connect reactants to products.
Calculating Activation Energies: Determining the energy barriers for each step of the reaction. The step with the highest activation energy is the rate-determining step.
Analyzing Reaction Intermediates: Characterizing the structure and stability of any intermediate species formed during the reaction.
For the synthesis of this compound, a theoretical investigation would likely model the nucleophilic attack of the terminal nitrogen of 3-bromobenzohydrazide on the carbonyl carbon of benzoyl chloride, followed by the elimination of a hydrochloride molecule. By calculating the potential energy surface for this process, the most favorable reaction pathway can be determined.
Applications of N Benzoyl 3 Bromobenzohydrazide in Chemical Science
Role as Advanced Synthetic Intermediates and Building Blocks
The core value of N'-benzoyl-3-bromobenzohydrazide in chemical science lies in its function as an advanced synthetic intermediate. The diacylhydrazine structure itself is a robust scaffold used in the synthesis of a wide array of organic compounds. researchgate.netmdpi.commdpi.com Hydrazide-hydrazone derivatives are recognized as highly reactive intermediates due to their acidic N-H protons and multiple nucleophilic/electrophilic sites, making them valuable precursors for synthesizing various heterocyclic rings. mdpi.com
The synthesis of diacylhydrazine and acylhydrazone derivatives often involves reacting hydrazides with acyl chlorides or aldehydes. mdpi.comnih.gov In this context, this compound serves as a pre-functionalized building block. The presence of the bromine atom on one of the phenyl rings is particularly significant. Halogen atoms, such as bromine, are common reactive handles in organic synthesis, enabling further molecular elaboration through cross-coupling reactions like the Suzuki or Heck reactions. mdpi.com This allows for the strategic introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the benzoyl ring, paving the way for the creation of complex molecular architectures that would be difficult to access otherwise. For instance, diacylhydrazine-bridged compounds have been synthesized via the reaction of a desired hydrazide with an anthraniloyl chloride. researchgate.net
Contribution to Functionalized Organic Materials
The structural attributes of this compound make it a valuable contributor to the development of functionalized organic materials. Its diacylhydrazine core can be incorporated into larger systems, while the bromo-substituent offers a site for polymerization or attachment to other functional units.
Precursors for Organic Pigments and Dyes
While direct use of this compound as a pigment is not extensively documented, its structure contains the necessary components to act as a precursor in the synthesis of dyes and pigments. Organic chromophores typically consist of aromatic systems linked into a larger conjugated network. The two phenyl rings within this compound provide a basic chromophoric structure. The reactive bromine atom allows for coupling reactions that can extend this conjugation, a fundamental strategy in dye design to tune color and other photophysical properties. By reacting the bromo-functional group, chemists can build larger, more complex molecules with the extensive electron delocalization required for intense color.
Components for Fluorescent Probes
The benzoyl hydrazine (B178648) scaffold is a key component in the design of fluorescent sensors. A comparative study of three different fluorescent probes derived from benzoyl hydrazine demonstrated that the functional groups attached to the core structure dictate the probe's selectivity and sensitivity. internationaljournalssrg.orginternationaljournalssrg.org The probes, which varied by having -H, -OH, or -NH2 groups, showed selective "turn-on" fluorescent responses to different metal ions. internationaljournalssrg.org This highlights the principle that the diacylhydrazine moiety can act as a signaling unit and a coordination site, which, when combined with a fluorophore, creates a functional probe. internationaljournalssrg.org this compound fits this model, where its core structure can be integrated into a probe system, and the bromine atom can be replaced with other functional groups to tune its selectivity for specific analytes. internationaljournalssrg.orginternationaljournalssrg.org
Table 1: Comparative Performance of Benzoyl Hydrazine-Derived Fluorescent Probes internationaljournalssrg.org
| Probe Derivative | Functional Group | Target Ion | Fluorescent Response |
|---|---|---|---|
| Probe 1 (P1) | -H | None | No significant selective response |
| Probe 2 (P2) | -OH | Al³⁺ | Significant "turn-on" response at 440 nm |
| Probe 3 (P3) | -NH₂ | Fe³⁺ | Significant "turn-on" response at 420 nm |
Utility in Functionalized Suspension Materials
The diacylhydrazine linkage is a key component in the formation of advanced polymers and hydrogels. Poly(diacylhydrazine)s represent a class of polyamides that exhibit high thermal and chemical stability. mdpi.com These polymers can be synthesized through methods like oxidative coupling of bishydrazide monomers. mdpi.com this compound, with its reactive bromine site, could potentially be converted into a monomer for incorporation into such polymer chains.
Furthermore, acylhydrazone bonds are used to form cross-linked hydrogels. researchgate.net These materials are noted for their superior stability, dynamic and reversible properties, and resistance to pH fluctuations compared to similar imine-bonded gels, making them candidates for self-healing materials. researchgate.net The diacylhydrazine unit within this compound provides the fundamental chemistry needed to form these robust, cross-linked networks, which can exist as stable suspension materials.
Integration into Organic Light-Emitting Diodes (OLEDs) and Related Optoelectronic Materials
There is no direct evidence of this compound being used in OLEDs. However, its structure possesses a feature relevant to optoelectronic materials. The efficiency of OLEDs can be significantly enhanced by harnessing phosphorescence, a process involving an electron spin state change (intersystem crossing). beilstein-journals.org The introduction of heavy atoms, such as bromine or iodine, into an organic molecule is a known strategy to facilitate this process due to increased spin-orbit coupling. beilstein-journals.org The presence of a bromine atom in this compound suggests it has the theoretical potential to promote phosphorescence. Therefore, it could be investigated as a building block for designing new host materials or phosphorescent dopants for OLED applications, although this remains a speculative area of research.
Development of Chemical Sensors and Probes
The development of chemical sensors is a significant application area for molecules containing the benzoyl hydrazine scaffold. As detailed previously (Section 6.2.2), benzoyl hydrazine derivatives have been successfully employed as the core of fluorescent probes for detecting specific metal ions in solution. internationaljournalssrg.orginternationaljournalssrg.org The design principle involves the diacylhydrazine group acting as a receptor that selectively binds to an analyte, triggering a measurable change in a linked signaling unit, such as a fluorophore. internationaljournalssrg.org
The versatility of the hydrazone and diacylhydrazine moieties allows for the creation of a wide range of sensors. The double nucleophilic character of hydrazine is often exploited in sensor design. bohrium.com By modifying the aromatic rings of this compound—for example, by replacing the bromine with other functional groups—it is possible to systematically develop a variety of probes tailored to detect different analytes, from metal ions to biologically relevant molecules. mdpi.cominternationaljournalssrg.org
Fluorescent Chemosensors for Metal and Anion Detection
While direct studies on this compound as a fluorescent chemosensor are not extensively documented in the provided search results, the broader class of hydrazide-containing compounds is well-known for this application. The fundamental principle lies in the interaction between the lone pair electrons of the nitrogen and oxygen atoms in the hydrazide group with metal ions or anions. This interaction can lead to a change in the fluorescence properties of the molecule, such as enhancement (chelation-enhanced fluorescence, CHEF) or quenching. This alteration in fluorescence can be used for the sensitive and selective detection of specific ions. For instance, lanthanide complexes derived from hydrazide ligands have shown potential as luminescent sensors. nih.gov
Colorimetric Sensors for Chemical Recognition
Colorimetric sensing provides a straightforward and often visual method for detecting chemical species. Hydrazide derivatives can act as colorimetric sensors through changes in their absorption spectra upon binding with a target analyte. This change is typically observable as a distinct color change. Although specific examples for this compound are not detailed, the underlying mechanism involves the formation of a complex between the hydrazide and the analyte, which alters the electronic transitions within the molecule and, consequently, its color. mdpi.com
Design and Synthesis of Ligands for Coordination Chemistry
The this compound molecule is an excellent building block for designing ligands for coordination chemistry due to the presence of multiple donor atoms (nitrogen and oxygen).
Schiff Base Ligands for Diverse Metal Complexes
A significant application of this compound is in the synthesis of Schiff base ligands. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are readily formed by the condensation reaction of a primary amine (or in this case, the hydrazide) with an aldehyde or ketone. derpharmachemica.comsapub.org These ligands are known for their ability to form stable complexes with a wide variety of transition metals. sapub.orgnih.govmdpi.com The resulting metal complexes often exhibit interesting geometries and can have applications in various fields, including catalysis and materials science. nih.govscience.gov The imine group in these Schiff base ligands plays a crucial role in their coordination and biological activities. nih.gov
The synthesis of Schiff bases from hydrazides is a well-established method. For example, substituted benzohydrazides can be reacted with various aromatic aldehydes to yield Schiff bases. derpharmachemica.com These Schiff base ligands can then be used to synthesize metal complexes with ions such as Mn(II), Fe(III), and Cr(III). nih.gov
Studies on Ligand-Metal Ratios and Coordination Geometries
The coordination behavior of ligands derived from this compound with metal ions is a subject of detailed study. The stoichiometry of the resulting complexes, i.e., the ligand-to-metal ratio, can vary depending on the metal ion, the reaction conditions, and the specific structure of the ligand. walisongo.ac.id
For instance, studies on similar Schiff base complexes have proposed general formulas such as [M(L)Cl₂(H₂O)₂] and [M(L)Cl(H₂O)₃], indicating a 1:1 ligand-to-metal ratio. nih.gov In other cases, a 2:1 ligand-to-metal ratio has been observed. mdpi.com The coordination geometry of these complexes is also a key area of investigation. Techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis are employed to elucidate the structure of these complexes. sapub.orgnih.govmdpi.com For example, a shift in the IR stretching frequency of the azomethine group upon complexation provides evidence for the coordination of the nitrogen atom to the metal center. nih.gov Based on spectroscopic and analytical data, various geometries, including octahedral and square pyramidal, have been proposed for these types of metal complexes. mdpi.comscience.gov
Interactive Table: Coordination Complex Geometries
| Metal Ion | Proposed Geometry | Ligand Type |
| Fe(III) | Octahedral | Schiff Base |
| Cr(III) | Octahedral | Schiff Base |
| Mn(II) | Octahedral | Schiff Base |
| Ni(II) | Octahedral | Schiff Base |
| Cu(II) | Square Pyramidal | Schiff Base |
Future Research Directions and Emerging Opportunities
Exploration of Asymmetric Synthesis and Chiral Derivatives
The synthesis of single-enantiomer chiral molecules is a cornerstone of modern medicinal chemistry and materials science. The biological activity of a chiral molecule can be highly dependent on its stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. For N'-benzoyl-3-bromobenzohydrazide, the development of asymmetric synthetic routes to produce chiral derivatives is a promising avenue for future research.
The synthesis of chiral benzothiazoline (B1199338) derivatives using chiral imidazoline (B1206853) phosphoric acid catalysts has been reported, demonstrating the feasibility of creating chiral structures from related heterocyclic precursors. researchgate.net This approach could be adapted for this compound, potentially leading to the discovery of derivatives with enhanced or novel biological activities. The exploration of stereoselective catalysis will be crucial in accessing these chiral molecules with high enantiomeric purity.
Key Research Objectives:
Development of novel chiral catalysts for the asymmetric synthesis of this compound derivatives.
Investigation of the structure-activity relationship of different enantiomers.
Exploration of the potential applications of chiral derivatives in areas such as asymmetric catalysis and chiral recognition.
Investigation of Novel Catalytic Transformations
The reactivity of the hydrazide functional group makes this compound a versatile precursor for a wide range of chemical transformations. Hydrazides are known to undergo various reactions, including condensation with aldehydes and ketones to form hydrazones, cyclization to form heterocyclic compounds, and participation in multicomponent reactions. nih.govderpharmachemica.com
Future research should focus on exploring novel catalytic transformations of this compound to synthesize new classes of compounds. This could involve the use of transition metal catalysts, organocatalysts, or biocatalysts to achieve transformations that are not possible with traditional methods. For instance, the development of catalytic methods for the direct functionalization of the C-H bonds in the benzoyl or bromobenzoyl rings would provide a highly efficient route to novel derivatives.
Advanced In Situ Spectroscopic Studies of Reaction Mechanisms
A deep understanding of reaction mechanisms is essential for the optimization of existing synthetic methods and the development of new ones. Advanced in situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS), can provide real-time information about the species present in a reacting system. rsc.orgaspbs.com
Applying these techniques to the study of reactions involving this compound will allow for the direct observation of reaction intermediates and transition states. nih.govnih.gov This detailed mechanistic insight will be invaluable for the rational design of more efficient and selective synthetic routes. For example, in situ FTIR studies could be used to monitor the formation of key intermediates in the synthesis of heterocyclic compounds from this compound. rsc.org
Development of High-Throughput Screening for Material Discovery
The discovery of new materials with desired properties is often a time-consuming and labor-intensive process. High-throughput screening (HTS) techniques offer a powerful solution by enabling the rapid synthesis and evaluation of large libraries of compounds. nih.govmdpi.comscirp.org These methods can be applied to the discovery of novel materials based on the this compound scaffold.
By combining combinatorial synthesis with automated screening assays, it will be possible to rapidly explore the vast chemical space around this core structure. nih.gov This could lead to the identification of new materials with applications in areas such as organic electronics, nonlinear optics, or as functional polymers. For example, a library of this compound derivatives could be screened for their liquid crystalline properties or their ability to form self-assembled monolayers.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research. mdpi.combusinesschemistry.orgnih.gov These powerful computational tools can be used to accelerate the design and discovery of new molecules with desired properties. agchemigroup.eu In the context of this compound, AI and ML can be employed in several ways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
